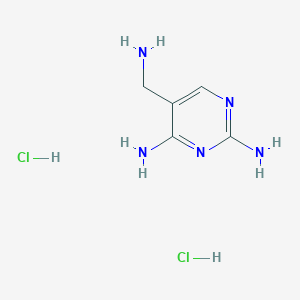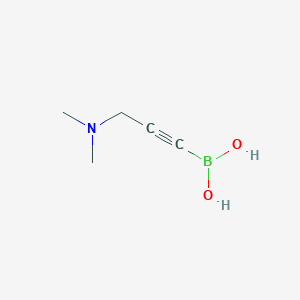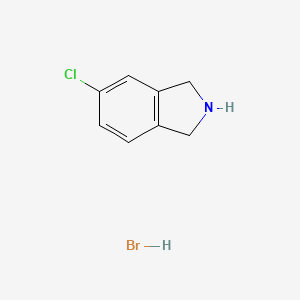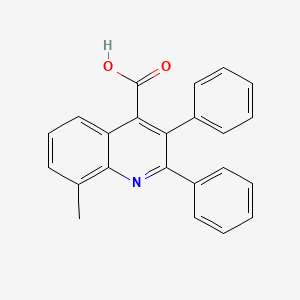
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride: is an organic compound with the molecular formula C5H11Cl2N5 and a molecular weight of 212.08 g/mol . It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific chemical properties .
Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Comparación Con Compuestos Similares
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also belongs to the class of aminopyrimidines and has similar chemical properties.
4,5-Diaminopyrimidine: Another aminopyrimidine derivative with comparable reactivity and applications.
Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C5H11Cl2N5 |
|---|---|
Peso molecular |
212.08 g/mol |
Nombre IUPAC |
5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H |
Clave InChI |
RRHFWLWUPKMTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)N)N)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)



![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)


